Home > Products > Screening Compounds P74586 > YM-90K (hydrochloride hydrate)
YM-90K (hydrochloride hydrate) -

YM-90K (hydrochloride hydrate)

Catalog Number: EVT-10952094
CAS Number:
Molecular Formula: C11H10ClN5O5
Molecular Weight: 327.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

YM-90K was first characterized in the context of pharmacological studies aimed at understanding AMPA receptor dynamics. It is classified as a potent AMPA receptor antagonist, with a binding affinity (Ki) of 0.084 µM, indicating its selectivity over other glutamate receptors such as kainate and N-methyl-D-aspartate (NMDA) receptors . The compound is primarily utilized in academic and clinical research settings to explore its therapeutic potential in neuroprotective strategies.

Synthesis Analysis

Methods and Technical Details

The synthesis of YM-90K hydrochloride involves several key steps:

  1. Condensation Reaction: The synthesis begins with a condensation reaction between 5-chloro-2-nitroaniline and imidazole, facilitated by potassium hydroxide in dimethyl sulfoxide. This reaction yields 5-(1-imidazolyl)-2-nitroaniline.
  2. Hydrogenation: The nitro group present in the intermediate compound is then reduced to an amine using palladium on carbon in hydrochloric acid, resulting in the formation of a diamine.
  3. Cyclization: Following hydrogenation, the diamine undergoes cyclization with oxalic acid in hydrochloric acid, producing 6-(1-imidazolyl)quinoxaline-2,3-dione hydrochloride.
  4. Nitration: The final step involves nitration using a mixture of nitric acid and sulfuric acid to yield YM-90K hydrochloride hydrate.

This multi-step synthetic route highlights the complexity involved in producing this compound, emphasizing the precision required in each reaction step to achieve the desired product.

Molecular Structure Analysis

Structure and Data

The molecular structure of YM-90K can be described by its chemical formula C11H9ClN4O3HClH2OC_{11}H_{9}ClN_{4}O_{3}\cdot HCl\cdot H_{2}O. The compound features an imidazole ring and a quinoxaline derivative, contributing to its biological activity as an AMPA receptor antagonist.

Key structural data include:

  • Molecular Weight: Approximately 292.2 g/mol
  • Melting Point: Specific melting point data is not universally reported but typically falls within a range conducive to laboratory handling.

The structural integrity of YM-90K is essential for its interaction with AMPA receptors, influencing its pharmacological properties .

Chemical Reactions Analysis

Reactions and Technical Details

YM-90K hydrochloride can participate in various chemical reactions:

  1. Reduction: The nitro group can be reduced to an amine derivative under specific conditions using palladium on carbon as a catalyst.
  2. Substitution: The imidazole ring may undergo electrophilic substitution reactions with various reagents, leading to diverse substituted derivatives depending on the electrophile used.
  3. Oxidation: The compound can also be oxidized under certain conditions, although specific oxidizing agents are less frequently reported in literature.

Common reagents for these reactions include palladium on carbon for reductions and alkyl halides for substitution processes.

Mechanism of Action

Process and Data

YM-90K functions primarily as an antagonist at AMPA receptors, which are critical components of excitatory neurotransmission in the central nervous system. By binding to these receptors, YM-90K inhibits their activation by glutamate, thereby modulating synaptic transmission and providing neuroprotective effects.

Experimental studies have demonstrated that administration of YM-90K can significantly reduce AMPA-induced decreases in choline acetyltransferase activity within rat striatum models. Furthermore, it has been shown to inhibit audiogenic seizures in susceptible mouse strains at minimal effective doses . These findings underscore its potential therapeutic applications in managing excitotoxicity associated with neurological disorders.

Physical and Chemical Properties Analysis

Physical Properties

YM-90K hydrochloride hydrate is typically presented as a white to off-white powder. It is soluble in water and exhibits stability under standard laboratory conditions.

Chemical Properties

The chemical properties include:

  • pH Stability: Generally stable within a pH range conducive to biological systems.
  • Solubility: Soluble in polar solvents such as water and dimethyl sulfoxide.

These properties are critical for its application in biological assays and pharmacological studies .

Applications

Scientific Uses

YM-90K has several notable applications in scientific research:

  1. Neuroprotection Studies: Its ability to protect neurons from excitotoxic damage makes it valuable for investigating treatments for stroke and neurodegenerative diseases.
  2. Pharmacological Research: It serves as a lead compound for developing new AMPA receptor antagonists, aiding researchers in understanding excitatory neurotransmission's role in various neurological conditions.
  3. Modeling Cerebral Ischemia: Researchers utilize YM-90K to model cerebral ischemia pathways, allowing for insights into potential therapeutic interventions .
Introduction to AMPA Receptor Antagonism and YM-90K

Role of Glutamatergic Signaling in Neuropathologies

Glutamate serves as the principal excitatory neurotransmitter within the mammalian central nervous system, mediating approximately 70% of synaptic transmissions. Its signaling occurs primarily through ionotropic receptors, classified into N-methyl-ᴅ-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate subtypes. Among these, AMPA receptors facilitate rapid neuronal depolarization through sodium influx and regulate critical processes including synaptic plasticity, learning, and memory consolidation. However, pathological glutamate excess triggers excitotoxicity – a cascade of intracellular calcium dysregulation, mitochondrial dysfunction, and reactive oxygen species generation culminating in neuronal death. This mechanism is implicated in acute conditions like cerebral ischemia (stroke) and traumatic brain injury, where disrupted oxygen supply or mechanical damage precipitates uncontrolled glutamate release from presynaptic terminals. In chronic neurological disorders such as epilepsy, persistent AMPA receptor activation lowers seizure thresholds and sustains hyperexcitability within neural networks. Evidence from post-mortem human epileptic tissue reveals upregulated AMPA receptor expression in hippocampal and cortical regions, confirming their pathological centrality [4].

Table 1: Pathophysiological Roles of Glutamate Receptor Subtypes in Neurological Disorders

Receptor TypePrimary MechanismAssociated NeuropathologiesEvidence Level
AMPAFast excitatory transmissionIschemic stroke, Traumatic brain injury, EpilepsyHuman tissue studies, Preclinical models [1] [4]
NMDACalcium-mediated excitotoxicityNeurodegenerative diseases, Chronic painClinical trial data (limited efficacy)
KainateModulatory synaptic effectsTemporal lobe epilepsy, Neuropathic painPreclinical models

Historical Development of AMPA Receptor Antagonists

The therapeutic targeting of AMPA receptors originated in the late 1980s with quinoxalinedione derivatives like 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX). While CNQX demonstrated proof-of-concept neuroprotection in ischemia models, its poor blood-brain barrier permeability and significant off-target activity at glycine and kainate receptors limited clinical utility. Subsequent efforts focused on enhancing selectivity and pharmacokinetics, yielding 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline (NBQX) in the early 1990s. NBQX exhibited 30-fold greater selectivity for AMPA over kainate receptors and robust efficacy in global and focal ischemia models. However, nephrotoxicity linked to its limited aqueous solubility (requiring high-pH solutions for administration) halted clinical progression. This precipitated a search for structurally optimized, water-soluble antagonists. YM90K emerged from systematic quinoxalinedione modifications, incorporating an imidazole ring at the 6-position to enhance solubility while preserving AMPA receptor affinity. Its development represented a strategic pivot toward compounds compatible with intravenous infusion – a prerequisite for acute neuroprotection scenarios [1] [3].

Table 2: Evolution of Key Competitive AMPA Receptor Antagonists

CompoundStructural FeaturesSelectivity (AMPA vs. Kainate/NMDA)Critical LimitationsDevelopment Status
CNQXQuinoxalinedione coreLow (binds glycine sites)Poor CNS penetration, Low solubilityPreclinical
NBQXSulfonamide substitutionModerate (30-fold AMPA selective)Nephrotoxicity, Low solubilityClinical arrest (Phase II)
YM90K6-imidazolyl substitutionHigh (Ki AMPA = 84 nM; Kainate = 2.2 µM)Moderate half-lifePreclinical
PerampanelNon-competitive inhibitionExceptional (>10,000-fold selective)FDA-approved for epilepsyMarketed (2012) [4]

YM90K as a Selective AMPA Receptor Antagonist: Overview of Discovery

YM90K (6-(1H-imidazol-1-yl)-7-nitro-2,3-(1H,4H)-quinoxalinedione hydrochloride) was discovered through targeted molecular refinement of the quinoxalinedione pharmacophore. Key innovations included:

  • Structural Optimization for Solubility and Selectivity: Introduction of the imidazole moiety at position 6 substantially improved water solubility (>10 mM in dimethyl sulfoxide with gentle warming) compared to NBQX, facilitating intravenous delivery without precipitation risks. Simultaneously, this modification enhanced AMPA receptor binding specificity, yielding dissociation constants (Ki) of 84 nM for AMPA receptors versus 2.2 µM for kainate and >37 µM for NMDA receptors – indicating >26-fold and >440-fold selectivity, respectively [3] [5].
  • Pharmacological Characterization: In radioligand displacement assays, YM90K potently inhibited [³H]AMPA binding to rat cortical membranes without affecting NMDA or metabotropic glutamate receptor binding. Electrophysiological studies confirmed its reversible, competitive antagonism of AMPA-induced currents in cultured hippocampal neurons, with rapid onset and offset kinetics suitable for controlled therapeutic modulation [5].
  • Proof-of-Concept Neuroprotection: Screening in validated in vivo models demonstrated broad efficacy. In permanent middle cerebral artery occlusion (MCAO) – a stringent model of ischemic stroke – intravenous infusion (20 mg/kg/hour for 4 hours) reduced cortical infarct volume by >40% and improved neurological scores at 24 hours post-occlusion. Notably, efficacy persisted under severe ischemia induced by larger-diameter occluders. Transient ischemia models (3-hour occlusion) revealed a lower effective threshold (10 mg/kg/hour), suggesting applicability across stroke subtypes [1].
  • Anticonvulsant Activity: YM90K suppressed seizure expression in multiple epilepsy models. Intraperitoneal administration (7.5–30 mg/kg) dose-dependently inhibited both kindling development (epileptogenesis) and generalized seizures in fully kindled rats. In DBA/2 mice prone to audiogenic seizures, it achieved 50% protection against tonic extensions at 2.54 mg/kg, confirming central target engagement [2] [5].

Table 3: Key Physicochemical and Pharmacological Properties of YM90K Hydrochloride

PropertySpecificationExperimental Context
Molecular FormulaC₁₁H₈ClN₅O₄Elemental analysis [3] [5]
Molecular Weight309.67 g/molMass spectrometry
Purity≥99%High-performance liquid chromatography
Solubility>10 mM in dimethyl sulfoxide (warmed)Formulation studies [3]
AMPA Receptor Ki84 ± 12 nMRadioligand binding (rat cortex) [5]
Kainate Receptor Ki2200 ± 350 nMRadioligand binding
NMDA Receptor Ki>37,000 nMRadioligand binding

The discovery of YM90K represented a significant pharmacological advance by reconciling the conflicting demands of in vivo drug delivery (solubility, stability) and target engagement (selectivity, potency). Its chemical structure directly informed later-generation antagonists, including the clinically successful non-competitive inhibitor perampanel (Fycompa®), which received global approvals after 2012 for epilepsy treatment [4]. While YM90K itself did not progress beyond preclinical development, it established critical structure-activity principles for modulating pathological glutamatergic hyperactivity.

Properties

Product Name

YM-90K (hydrochloride hydrate)

IUPAC Name

6-imidazol-1-yl-7-nitro-1,4-dihydroquinoxaline-2,3-dione;hydrate;hydrochloride

Molecular Formula

C11H10ClN5O5

Molecular Weight

327.68 g/mol

InChI

InChI=1S/C11H7N5O4.ClH.H2O/c17-10-11(18)14-7-4-9(16(19)20)8(3-6(7)13-10)15-2-1-12-5-15;;/h1-5H,(H,13,17)(H,14,18);1H;1H2

InChI Key

NPEZQTYOSAYJTA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2=C(C=C3C(=C2)NC(=O)C(=O)N3)[N+](=O)[O-].O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.